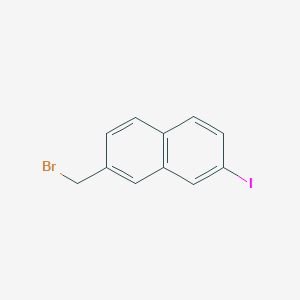
N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a dichlorophenyl group and a prop-2-enyl group attached to a tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of 2,6-dichloroaniline with an appropriate aldehyde or ketone, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cell membranes, affecting their properties and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate
Uniqueness
N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific structural features, such as the presence of both dichlorophenyl and prop-2-enyl groups.
Propiedades
Fórmula molecular |
C13H15Cl2N3 |
|---|---|
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C13H15Cl2N3/c1-2-9-18(13-16-7-4-8-17-13)12-10(14)5-3-6-11(12)15/h2-3,5-6H,1,4,7-9H2,(H,16,17) |
Clave InChI |
ZMDYWKRNGUFFHI-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)

![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14789671.png)






![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)



